1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
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Overview
Description
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and functional groups (methoxy and trifluoromethylthio) attached to a benzene ring
Preparation Methods
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
Properties
CAS No. |
1803834-16-3 |
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Molecular Formula |
C8H3Cl2F5OS |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
InChI Key |
NSXPBLZUYBIZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)OC(F)F |
Origin of Product |
United States |
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